N-(3,5-difluorophenyl)thieno[3,2-d]pyrimidin-4-amine
Description
N-(3,5-difluorophenyl)thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core structure, which is fused with a phenyl ring substituted with fluorine atoms at the 3 and 5 positions
Properties
Molecular Formula |
C12H7F2N3S |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H7F2N3S/c13-7-3-8(14)5-9(4-7)17-12-11-10(1-2-18-11)15-6-16-12/h1-6H,(H,15,16,17) |
InChI Key |
OXEDBDQCWIOHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=CN=C2NC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxamides with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(3,5-difluorophenyl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound has been explored for its potential as an inhibitor of Mycobacterium tuberculosis bd oxidase, making it a promising candidate for tuberculosis treatment.
Materials Science: The unique electronic properties of the thienopyrimidine core make it suitable for use in organic electronics and optoelectronic devices.
Biological Research: The compound’s ability to interact with specific biological targets makes it useful for studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, as an inhibitor of Mycobacterium tuberculosis bd oxidase, the compound interferes with the bacterial respiratory chain, leading to ATP depletion and bacterial cell death . The specific binding interactions and pathways involved depend on the biological context and target.
Comparison with Similar Compounds
N-(3,5-difluorophenyl)thieno[3,2-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,4-b]pyridine derivatives: These compounds have a similar core structure but differ in the position of the nitrogen atoms in the pyrimidine ring.
Thieno[2,3-d]pyrimidine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and steric effects, which contribute to its distinct reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
